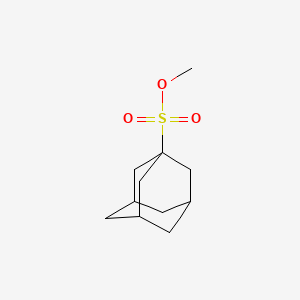

Methyl 1-adamantanesulfonate

Description

Methyl 1-adamantanesulfonate is an organic compound belonging to the adamantane family. It is characterized by its unique cage-like structure, which imparts significant stability and rigidity. This compound is primarily used as an organic building block in various chemical syntheses .

Properties

IUPAC Name |

methyl adamantane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3S/c1-14-15(12,13)11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYYQDVBUEDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399474 | |

| Record name | Methyl 1-adamantanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21280-40-0 | |

| Record name | Methyl 1-adamantanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-adamantanesulfonate can be synthesized through the sulfonation of adamantane followed by esterification. The typical synthetic route involves the reaction of adamantane with sulfur trioxide or chlorosulfonic acid to form adamantane-1-sulfonic acid. This intermediate is then esterified with methanol to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-adamantanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions typically occur under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution can yield various substituted adamantane derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Methyl 1-adamantanesulfonate is structurally similar to known antiviral agents like amantadine, which is used against Influenza A viruses. The adamantane moiety enhances lipophilicity, improving the pharmacokinetic properties of drugs. Research indicates that derivatives of this compound can exhibit significant antiviral activity, potentially serving as lead compounds for new antiviral therapies .

1.2 Antimicrobial Properties

Studies have shown that adamantane derivatives, including this compound, possess antimicrobial and anti-inflammatory properties. These compounds have been tested against various bacterial strains and have demonstrated efficacy in inhibiting growth, making them candidates for further development as antimicrobial agents .

1.3 HDAC Inhibition

Recent research has highlighted the potential of adamantane-based compounds as histone deacetylase (HDAC) inhibitors. This compound has been investigated for its ability to modulate epigenetic factors in cancer treatment, showcasing its role in the development of novel anticancer therapies .

Organic Synthesis

2.1 Adamantylation Reactions

this compound can be utilized in the synthesis of complex organic molecules through adamantylation reactions. This process involves the introduction of the adamantyl group into aromatic compounds, enhancing their properties and reactivity. The methodology allows for efficient synthesis under mild conditions, minimizing byproduct formation .

2.2 Functionalization of Existing Drugs

The compound serves as a versatile building block for modifying existing pharmaceuticals. By incorporating the adamantane structure into various drug candidates, researchers can enhance their lipophilicity and metabolic stability, leading to improved therapeutic profiles .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Development

A study investigated the efficacy of this compound derivatives against Influenza A viruses. The results indicated that certain modifications to the adamantane structure significantly increased antiviral potency compared to standard treatments like amantadine.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial tests, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of methyl 1-adamantanesulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The compound’s rigid structure allows it to fit into specific binding sites, modulating biological activity .

Comparison with Similar Compounds

Adamantane: The parent compound, used in various chemical syntheses.

Adamantane-1-sulfonic acid: An intermediate in the synthesis of methyl 1-adamantanesulfonate.

1-Adamantanemethylamine: Another derivative with different functional groups.

Uniqueness: this compound is unique due to its combination of the adamantane core and the sulfonate ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

Methyl 1-adamantanesulfonate is a compound of significant interest due to its unique structural properties and biological activities. This article delves into its biochemical interactions, cellular effects, molecular mechanisms, and potential applications in various fields.

This compound serves as an essential organic building block in biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. Notably, it engages with sulfonate-binding proteins, which are crucial for the transport and metabolism of sulfonate compounds. The binding of the sulfonate group to the active site of these proteins can lead to conformational changes that modify protein activity.

Interaction with Enzymes

- Sulfonate-Metabolizing Enzymes : this compound can inhibit these enzymes by occupying their active sites, preventing natural substrates from binding.

- Signaling Pathways : The compound modulates signaling proteins involved in pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular responses.

Cellular Effects

The compound exhibits diverse effects on cellular processes:

- Gene Expression : It can influence gene expression through interactions with transcription factors.

- Metabolic Pathways : this compound affects enzymes involved in metabolic pathways, altering metabolite flux and energy production within cells.

The molecular mechanism involves several key interactions:

- Binding Interactions : The sulfonate group facilitates binding to specific biomolecules, leading to either inhibition or activation of enzyme activity.

- Impact on Gene Regulation : By modulating the activity of transcription factors, the compound influences gene expression patterns critical for various cellular functions.

Transport and Distribution

This compound is transported within cells via specific transporters. Its distribution is influenced by interactions with cellular membranes, which facilitate its localization in specific compartments. This transport mechanism is essential for its biological efficacy.

Chemical Reactions

This compound participates in various chemical reactions:

- Nucleophilic Substitution : The sulfonate group allows for nucleophilic substitution reactions under mild conditions.

- Oxidation and Reduction : Although less common, it can undergo oxidation or reduction reactions when exposed to strong oxidizing or reducing agents.

Research Applications

This compound has diverse applications in scientific research:

- Chemistry : It serves as a precursor for synthesizing complex organic molecules.

- Biology : Its stability makes it valuable for studying biological systems.

- Medicine : Research has explored its potential in drug development, particularly for antiviral and anticancer therapies .

Comparison with Similar Compounds

A comparison of this compound with related compounds highlights its unique properties:

| Compound | Key Features |

|---|---|

| Adamantane | Parent compound; used in various chemical syntheses. |

| Adamantane-1-sulfonic acid | Intermediate in the synthesis of this compound. |

| 1-Adamantanemethylamine | Another derivative with distinct functional groups. |

The combination of the adamantane core and sulfonate ester group imparts unique chemical and physical properties to this compound, making it valuable across various applications .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in different contexts:

- Self-Assembly Behavior : Research involving molecular dynamics simulations demonstrated that this compound exhibits distinct self-assembly characteristics compared to other functionalized diamondoids. The presence of the sulfonate group enhances initial aggregation but leads to a more irregular arrangement under thermal stress .

- Cytotoxicity Screening : In a study assessing cytotoxic effects on OUMS27 cells, compounds similar to this compound were evaluated for their ability to suppress mRNA expression of matrix-degrading enzymes involved in osteoarthritis progression. This indicates potential therapeutic applications in treating degenerative diseases .

- Antiviral Activity : Derivatives of adamantane, including this compound, have been studied for their antiviral properties, suggesting avenues for drug development against viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.